molecular formula C18H19ClN6O2S B5555839 4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine

4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine

Cat. No. B5555839
M. Wt: 418.9 g/mol
InChI Key: ACDGKAGXGXFAPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to the specified compound often involves nucleophilic substitution reactions, starting with base structures like 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, which are then reacted with various sulfonyl chlorides to introduce the sulfonyl functional group. This step is crucial for generating a wide range of derivatives with potential antiproliferative activities against human cancer cell lines (Mallesha et al., 2012).

Molecular Structure Analysis

Structural analysis of similar compounds, especially those containing the pyrazolo[3,4-d]pyrimidine scaffold, reveals the importance of specific substituents and their positions, which significantly influence biological activity. For instance, the nature and positioning of the sulfonyl group and other substituents are critical for the compounds' ability to interact with biological targets, as demonstrated in the synthesis and structure-activity relationship studies of 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidines as potent serotonin 5-HT6 receptor antagonists (Ivachtchenko et al., 2011).

Chemical Reactions and Properties

The chemical behavior of this compound and its derivatives can be explored through their reactivity towards various reagents. Activated nitriles in heterocyclic chemistry facilitate the facile synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives, highlighting the versatility of these scaffolds in generating compounds with significant antimicrobial activity (Ammar et al., 2004).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallinity, are influenced by their molecular structure, particularly by the presence of substituents that can form hydrogen bonds or engage in π-π interactions. For example, the hydration state of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines significantly affects their hydrogen bonding patterns, which in turn influences their solubility and crystallization behavior (Trilleras et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are integral to understanding the compound's potential applications. The incorporation of the sulfonyl group, for instance, not only enhances the compound's reactivity but also its potential interaction with biological targets, as seen in various synthesized derivatives exhibiting significant biological activities, such as anticancer and antimicrobial properties (El-Agrody et al., 2001).

Scientific Research Applications

Antimicrobial and Anticancer Applications

Several studies have synthesized and evaluated derivatives of pyrimidine, pyrazolopyrimidine, and related compounds for their biological activities, including antimicrobial and anticancer effects. For instance, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety have shown antimicrobial activity, with some compounds found to be active against various microbial strains (Ammar et al., 2004). Similarly, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have demonstrated antiproliferative activity against human cancer cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012).

properties

IUPAC Name

4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2S/c1-14-6-7-25(22-14)18-12-17(20-13-21-18)23-8-10-24(11-9-23)28(26,27)16-5-3-2-4-15(16)19/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDGKAGXGXFAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine

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